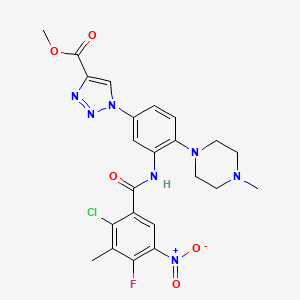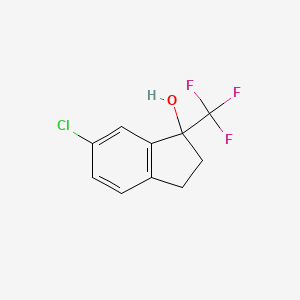![molecular formula C18H18ClNO2 B13715988 2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-ol hydrochloride CAS No. 736173-20-9](/img/structure/B13715988.png)
2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-ol hydrochloride typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation followed by a Clemmensen reduction . The reaction conditions often require specific catalysts and reagents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis generally follows similar organic chemistry principles used in laboratory settings, scaled up to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce naphthols .
Scientific Research Applications
2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-ol hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action for 2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes . Detailed studies are required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methoxyphenol: A related compound with similar structural features.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Another compound with comparable functional groups.
Uniqueness
2-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-1-ol hydrochloride is unique due to its specific combination of functional groups and its applications in proteomics research. Its structural features allow it to interact with a wide range of biological molecules, making it valuable for various scientific studies .
Properties
CAS No. |
736173-20-9 |
|---|---|
Molecular Formula |
C18H18ClNO2 |
Molecular Weight |
315.8 g/mol |
IUPAC Name |
2-[amino-(4-methoxyphenyl)methyl]naphthalen-1-ol;hydrochloride |
InChI |
InChI=1S/C18H17NO2.ClH/c1-21-14-9-6-13(7-10-14)17(19)16-11-8-12-4-2-3-5-15(12)18(16)20;/h2-11,17,20H,19H2,1H3;1H |
InChI Key |
ZMXMKAUKSURQEB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=C(C3=CC=CC=C3C=C2)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


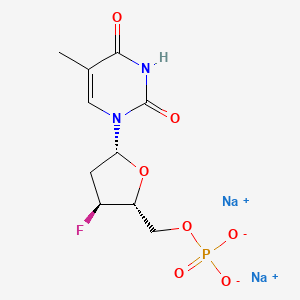
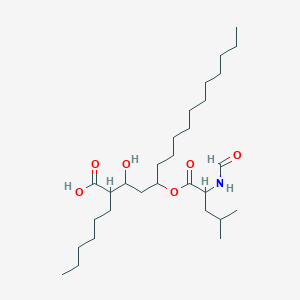
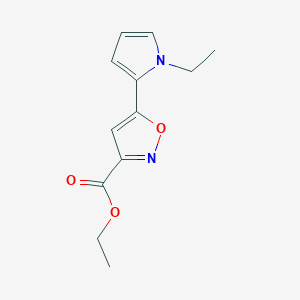
![3-[5-(Benzyloxy)-3-indolyl]-1-propanamine](/img/structure/B13715932.png)
![6-Ethoxycarbonyl-5,6,7,8-tetrahydro-2-thioureido-4-(trifluoromethyl)pyrido-[4,3-d]-pyrimidine](/img/structure/B13715933.png)
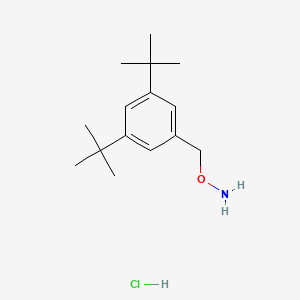
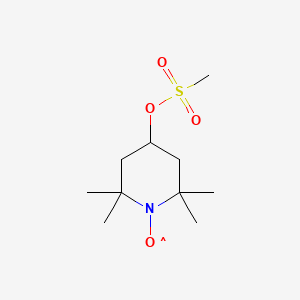
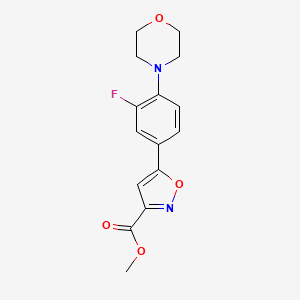
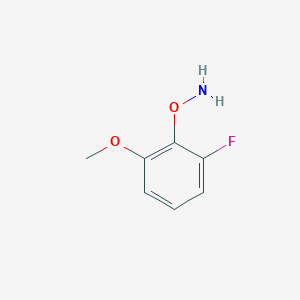
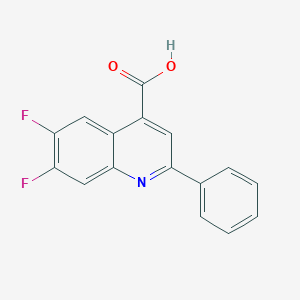
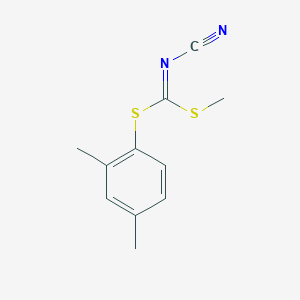
![2-(5-Chloro-2-methoxy-3-nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13716000.png)
